molecular formula C11H16O3 B8668798 (2R)-1-(2,5-dimethoxyphenyl)propan-2-ol

(2R)-1-(2,5-dimethoxyphenyl)propan-2-ol

Cat. No.: B8668798
M. Wt: 196.24 g/mol
InChI Key: RPYWIZDAMGNPJB-MRVPVSSYSA-N
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Description

(2R)-1-(2,5-dimethoxyphenyl)propan-2-ol is a chiral secondary alcohol characterized by a propan-2-ol backbone substituted with a 2,5-dimethoxyphenyl group at the 1-position.

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

(2R)-1-(2,5-dimethoxyphenyl)propan-2-ol

InChI

InChI=1S/C11H16O3/c1-8(12)6-9-7-10(13-2)4-5-11(9)14-3/h4-5,7-8,12H,6H2,1-3H3/t8-/m1/s1

InChI Key

RPYWIZDAMGNPJB-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](CC1=C(C=CC(=C1)OC)OC)O

Canonical SMILES

CC(CC1=C(C=CC(=C1)OC)OC)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (2R)-1-(2,5-dimethoxyphenyl)propan-2-ol with key analogs and impurities identified in the literature, focusing on structural variations, synthesis, and biological activity.

Structural Analogues with Indole and Phenoxy Substituents

Compounds such as (2R,S)-1-(4-methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol (Compound 10) and (2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol (Compound 11) share the propan-2-ol core but differ significantly in substitution patterns :

  • Key Differences: Substituent Position: The 2,5-dimethoxyphenyl group in the target compound is replaced with indole-derived moieties (methoxy and methoxymethyl groups at positions 4, 5, or 6) in Compounds 10 and 11. Additional Functional Groups: Compounds 10 and 11 feature ethylamino side chains linked to 2-methoxyphenoxy groups, which are absent in the target compound.
  • Biological Activity: Compounds 10 and 11 exhibit antiarrhythmic, hypotensive, and spasmolytic activity, likely mediated through α1-, α2-, and β1-adrenoceptor interactions . The absence of the ethylamino group in this compound may reduce adrenoceptor binding affinity but could enhance metabolic stability due to fewer polar groups.

Comparison with Pharmaceutical Impurities

Impurities listed in pharmaceutical guidelines, such as (2RS)-1-[2-(2-methoxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol (Impurity E) and (2RS)-1-[4-(2-hydroxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol (Impurity H), provide insights into structure-activity relationships :

  • Key Differences: Substituent Type: Impurity E contains a 2-methoxyethyl-phenoxy group, while Impurity H has a 4-(2-hydroxyethyl)-phenoxy group. Both include isopropylamino side chains, unlike the target compound. Stereochemistry: The target compound’s R-configuration contrasts with the racemic (RS) mixtures of these impurities.
  • The lack of an isopropylamino group in the target compound could reduce β-adrenoceptor antagonism, a common feature in impurities with such substituents .

Physicochemical Comparison

Property Target Compound Compound 10/11 Impurity E/H
Core Structure Propan-2-ol + 2,5-dimethoxyphenyl Propan-2-ol + indole derivatives Propan-2-ol + phenoxy derivatives
Polar Groups Two methoxy groups Methoxy, methoxymethyl, amino Methoxyethyl, hydroxy, amino
Stereochemistry R-configuration Racemic (RS) Racemic (RS)
Predicted LogP ~2.5 (estimated) Higher (>3.0 due to indole) Moderate (~2.0–2.8)

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